3,6-Dimethyl-3-ethyl-octane
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Overview
Description
3,6-Dimethyl-3-ethyl-octane is an organic compound with the molecular formula C12H26 . It is a branched alkane, which means it is a saturated hydrocarbon with a chain of carbon atoms connected by single bonds. This compound is part of the larger family of alkanes, which are known for their stability and lack of reactivity under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-3-ethyl-octane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as 3,6-dimethyl-octane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-3-ethyl-octane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction typically requires strong oxidizing agents and high temperatures. The major products are carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) with UV light or a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Substitution: Halogenated alkanes, such as 3,6-dimethyl-3-ethyl-1-chlorooctane.
Scientific Research Applications
3,6-Dimethyl-3-ethyl-octane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of alkane reactivity and stability.
Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.
Medicine: Research into its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel additives.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-3-ethyl-octane is primarily related to its chemical stability and hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its molecular targets include enzymes involved in alkane metabolism, such as alkane hydroxylases .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyloctane: Another branched alkane with similar physical properties but different branching patterns.
3-Ethyl-2,6-dimethyloctane: A compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,6-Dimethyl-3-ethyl-octane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its reactivity, boiling point, and solubility compared to other similar alkanes .
Properties
CAS No. |
62183-67-9 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-3,6-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-11(4)9-10-12(5,7-2)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
MNXPIOFJFYQCKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)(CC)CC |
Origin of Product |
United States |
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